[2,3'-Bipyridine]-2'-carboxamide
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Overview
Description
[2,3’-Bipyridine]-2’-carboxamide is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and materials science. The presence of the carboxamide group enhances its chemical reactivity and potential for forming coordination complexes with metals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,3’-Bipyridine]-2’-carboxamide typically involves the coupling of pyridine derivatives. One common method is the decarboxylative cross-coupling of pyridyl carboxylates with aryl bromides, catalyzed by nickel chloride (NiCl₂·6H₂O) without external ligands . This method provides high yields of the desired bipyridine derivatives.
Industrial Production Methods
Industrial production of bipyridine derivatives often employs metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings . These methods are scalable and can be optimized for high yield and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
[2,3’-Bipyridine]-2’-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Scientific Research Applications
[2,3’-Bipyridine]-2’-carboxamide has a wide range of applications in scientific research:
Biology: The compound’s ability to form metal complexes makes it useful in studying metalloproteins and enzyme mechanisms.
Mechanism of Action
The mechanism of action of [2,3’-Bipyridine]-2’-carboxamide involves its ability to chelate metal ions, forming stable complexes. These complexes can participate in redox reactions, electron transfer processes, and catalysis. The molecular targets and pathways involved include various metal ions (e.g., iron, nickel, platinum) and their associated biochemical pathways .
Properties
Molecular Formula |
C11H9N3O |
---|---|
Molecular Weight |
199.21 g/mol |
IUPAC Name |
3-pyridin-2-ylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H9N3O/c12-11(15)10-8(4-3-7-14-10)9-5-1-2-6-13-9/h1-7H,(H2,12,15) |
InChI Key |
YAEDKRAOANQAGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(N=CC=C2)C(=O)N |
Origin of Product |
United States |
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